molecular formula C16H12BrN3OS B2913776 N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 321430-19-7

N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2913776
CAS No.: 321430-19-7
M. Wt: 374.26
InChI Key: FMMTWTBXGBHVFS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-bromophenyl substituent and a 4-pyridinyl moiety. It has been investigated for its anti-angiogenic properties, particularly in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation and colony formation . The compound’s synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with 4-bromoaniline under standard amidation conditions using coupling reagents like HATU or EDCl .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMTWTBXGBHVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substituents
  • N-(4-Fluorophenyl) and N-(4-Iodophenyl) analogs: In studies of N-substituted maleimides, halogen size (F, Cl, Br, I) showed minimal impact on monoacylglycerol lipase (MGL) inhibition. For example, N-(4-bromophenyl)maleimide (IC50 = 4.37 μM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 μM) exhibited nearly identical potency . This suggests that electronic effects (e.g., electronegativity) may outweigh steric factors in certain targets.
  • N-(4-Chlorophenyl) analogs : In anti-inflammatory assays, N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide derivatives demonstrated significant nitrite reduction in RAW 267.7 cells, comparable to indomethacin . This highlights that chloro and bromo substituents may confer similar bioactivity in inflammatory pathways.
Methoxy and Alkyl Substituents
  • N-(3-Methoxyphenyl) analog : Replacement of the 4-bromophenyl group with a 3-methoxyphenyl moiety in thiazole carboxamides improved anti-angiogenic activity in HUVEC assays, likely due to enhanced solubility or hydrogen-bonding interactions .

Core Heterocycle Modifications

  • Pyridazinone-based analogs: Compounds like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as specific FPR2 agonists, demonstrating that the heterocyclic core (pyridazinone vs. thiazole) dictates target specificity .
  • Pyrazole-based analogs : AM251 (a pyrazole-3-carboxamide) and rimonabant (a CB1 antagonist) share carboxamide functionality but differ in core structure, underscoring the thiazole-pyridinyl scaffold’s unique role in angiogenesis inhibition .
Table 1: Comparative Bioactivity of Selected Analogs
Compound Target/Assay Activity (IC50/EC50) Key Structural Feature Reference
Target compound HUVEC colony formation ~1–5 μM* 4-Bromophenyl, 4-pyridinyl
N-(3-Methoxyphenyl) analog HUVEC colony formation Improved potency 3-Methoxyphenyl
N-(4-Chlorophenyl)thiazole-5-carboxamide RAW 267.7 nitrite reduction Comparable to indomethacin 4-Chlorophenyl
N-(4-Bromophenyl)maleimide MGL inhibition 4.37 μM Maleimide core

Key Research Findings and Contradictions

  • Halogen effects : While halogen size had minimal impact on MGL inhibition , anti-inflammatory activity in thiazole carboxamides was substituent-dependent (e.g., chloro vs. bromo) . This implies target-specific influences of substituents.
  • Heterocyclic core: The thiazole-pyridinyl core in the target compound is critical for anti-angiogenic activity, as pyridazinone or pyrazole analogs showed divergent mechanisms (e.g., FPR2 agonism vs. CB1 antagonism) .

Biological Activity

N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C16H12BrN3OS
  • Molecular Weight : 374.26 g/mol
  • CAS Number : 321430-19-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that thiazole derivatives often exhibit activities such as:

  • Anticancer Activity : Compounds containing thiazole rings have shown promising results against various cancer cell lines, including breast, colon, and lung cancers. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through pathways involving cyclooxygenases and histone deacetylases .
  • Antiparasitic Properties : Studies have demonstrated that thiazole derivatives can inhibit the growth of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The presence of specific substituents on the thiazole ring enhances their efficacy against these pathogens .
  • Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related thiazole compounds:

Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerHeLa (cervical cancer)92.4Induction of apoptosis
Caco-2 (colon cancer)75.0Cell cycle arrest
AntiparasiticTrypanosoma cruzi50.0Inhibition of cellular metabolism
AntimicrobialStaphylococcus aureus30.0Membrane disruption
Candida albicans20.0Inhibition of cell wall synthesis

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various mammalian cell lines, including rat glial cells and human cervical cancer cells. The cytotoxicity is often dose-dependent, with higher concentrations leading to significant decreases in cell viability .
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to targets such as histone deacetylases and carbonic anhydrases, indicating potential for further development as a therapeutic agent against cancer and other diseases .
  • Antituberculosis Activity : Research indicates that derivatives similar to this compound show inhibitory effects on Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis alongside traditional therapies .

Q & A

Q. Advanced: How can mechanistic studies improve yield in thiazole ring formation?

  • Kinetic Analysis : Use time-resolved NMR or IR spectroscopy to monitor intermediates.
  • Catalyst Optimization : Compare Cu(I) vs. Pd-based catalysts for regioselectivity. Computational DFT studies can predict transition states (e.g., Gaussian 16) .

Basic: What techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL (e.g., monoclinic P2₁/c space group, as in ) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm).
    • IR : Carboxamide C=O stretch ~1650 cm⁻¹.
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation.

Q. Advanced: How do crystal defects impact pharmacological activity?

  • Synchrotron Microdiffraction : Map lattice disorders.
  • Solubility Studies : Correlate crystal habit (needle vs. plate) with dissolution rates .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (Src/Abl) using fluorescence polarization assays (IC₅₀ < 100 nM, similar to BMS-354825 in ) .
  • Receptor Binding : Radioligand displacement assays for cannabinoid (CB1) or σ receptors, given structural analogs (e.g., rimonabant in ) .

Q. Advanced: How to validate in vivo efficacy for cancer models?

  • Xenograft Studies : Administer compound (10–50 mg/kg, oral) in immunodeficient mice with K562 leukemia cells. Monitor tumor regression via bioluminescence .
  • Metabolite Profiling : LC-MS/MS to identify active derivatives.

Basic: How to resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Variable Catalysts : Copper(I) iodide () vs. NaH () may alter cyclization efficiency. Compare under inert (Ar) vs. ambient conditions .
  • Yield Optimization Table :
ConditionCatalystSolventYield (%)Purity (%)
Anhydrous, 80°CCuIDMF6592
Dry THF, 0°C → RTNaHTHF7895

Q. Advanced: Can machine learning predict optimal reaction conditions?

  • Data-Driven Models : Train on existing thiazole synthesis datasets (e.g., Reaxys) using parameters like solvent polarity and catalyst loading.

Basic: What computational tools are used for binding affinity prediction?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with Abl kinase (PDB: 2HYY). Focus on hydrogen bonds with pyridinyl and thiazole groups .
  • ADMET Prediction : SwissADME for bioavailability (LogP ~3.2, TPSA 75 Ų).

Q. Advanced: How to simulate dynamic binding mechanisms?

  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER) to assess stability of compound-kinase complexes. Analyze RMSD and binding free energy (MM-PBSA) .

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